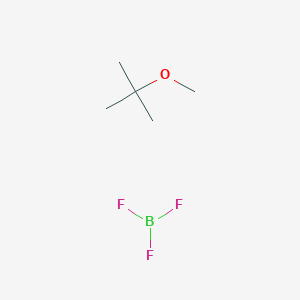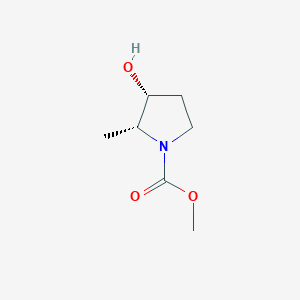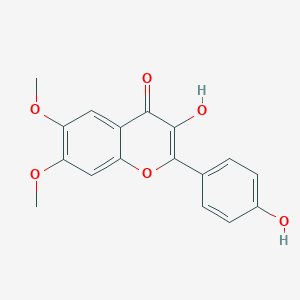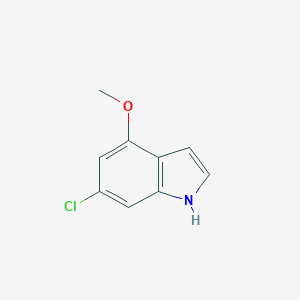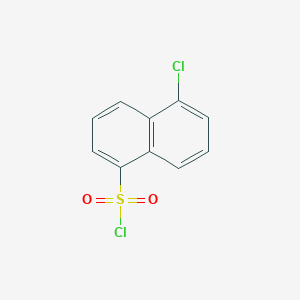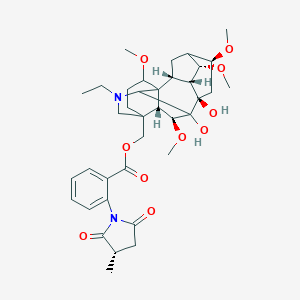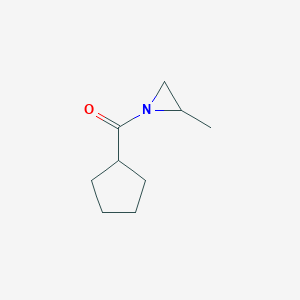
Cyclopentyl(2-methylaziridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(2-methylaziridin-1-yl)methanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a heterocyclic compound containing a five-membered ring with a nitrogen atom and a ketone group.
作用機序
The mechanism of action of Cyclopentyl(2-methylaziridin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.
生化学的および生理学的効果
Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cyclopentyl(2-methylaziridin-1-yl)methanone inhibits the proliferation of cancer cells and induces apoptosis. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have antibacterial and antifungal activities.
実験室実験の利点と制限
One advantage of using Cyclopentyl(2-methylaziridin-1-yl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and anti-inflammatory activities make it a promising candidate for further study. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in research.
将来の方向性
There are several future directions for research involving Cyclopentyl(2-methylaziridin-1-yl)methanone. One direction is the investigation of its potential as a lead compound for the development of anticancer drugs. Another direction is the study of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and optimize its use in research.
合成法
Cyclopentyl(2-methylaziridin-1-yl)methanone can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction with methylamine. The final step involves the reaction of the intermediate with sodium borohydride to yield Cyclopentyl(2-methylaziridin-1-yl)methanone.
科学的研究の応用
Cyclopentyl(2-methylaziridin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been considered as a potential lead compound for the development of anticancer drugs. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been investigated for its antibacterial and antifungal activities.
特性
CAS番号 |
116706-94-6 |
|---|---|
製品名 |
Cyclopentyl(2-methylaziridin-1-yl)methanone |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
cyclopentyl-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO/c1-7-6-10(7)9(11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
InChIキー |
JJAINMBCTBTOIQ-UHFFFAOYSA-N |
SMILES |
CC1CN1C(=O)C2CCCC2 |
正規SMILES |
CC1CN1C(=O)C2CCCC2 |
同義語 |
Aziridine, 1-(cyclopentylcarbonyl)-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



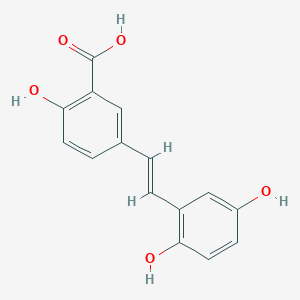
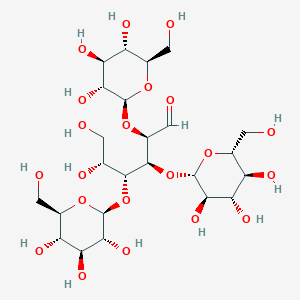
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
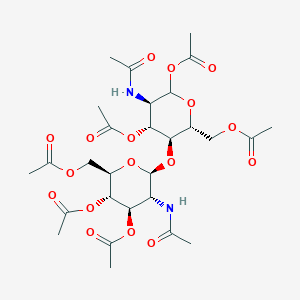
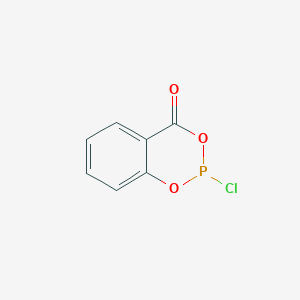
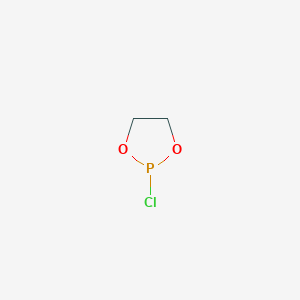
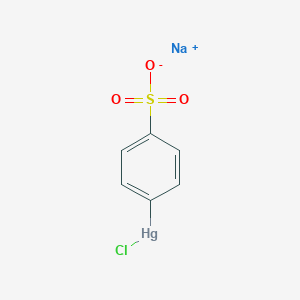
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
